

# Ethyl 4-bromooxazole-5-carboxylate structure elucidation

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An In-depth Technical Guide to the Structural Elucidation of **Ethyl 4-bromooxazole-5-carboxylate**

## Authored by: Gemini, Senior Application Scientist

### Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **Ethyl 4-bromooxazole-5-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.<sup>[1]</sup> This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies required to unambiguously confirm the molecule's identity and purity. We will delve into the core principles of spectroscopic analysis, detailing not just the procedural steps but the causal reasoning behind experimental choices. The guide synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to construct a self-validating analytical workflow, ensuring the highest degree of scientific integrity.

## Introduction: The Significance of Ethyl 4-bromooxazole-5-carboxylate

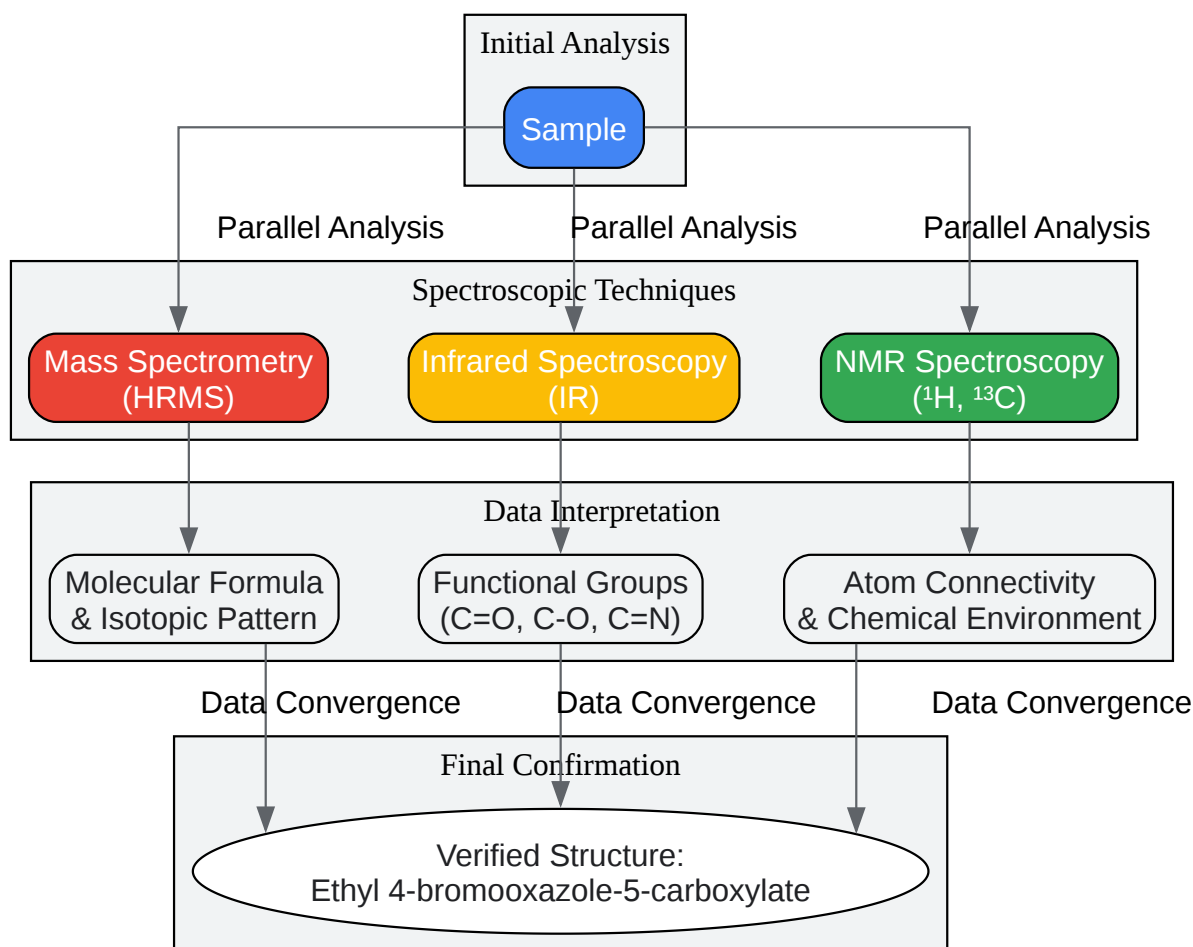
**Ethyl 4-bromooxazole-5-carboxylate** (CAS No. 1258283-17-8) is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.<sup>[2][3]</sup> Such scaffolds are prevalent in numerous biologically active compounds and natural

products.[4] The specific arrangement of a bromo substituent at the C4 position and an ethyl carboxylate at the C5 position makes this molecule a versatile synthetic intermediate.[1] Its molecular formula is  $C_6H_6BrNO_3$ , with a monoisotopic mass of approximately 218.953 Da.[2][5]

Accurate structural confirmation is the bedrock of chemical research and development. An erroneous structural assignment can invalidate biological data and derail synthetic campaigns. This guide, therefore, presents a multi-faceted spectroscopic approach to ensure that the synthesized or procured material is, in fact, **Ethyl 4-bromooxazole-5-carboxylate**.

## The Analytical Strategy: A Multi-Technique, Synergistic Approach

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating system. Our workflow integrates High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.



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Caption: A logical workflow for spectroscopic structure elucidation.

## Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

The first step in analyzing an unknown sample is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous assignment of elemental composition.

## Expertise in Action: Why HRMS is Critical

While low-resolution MS provides nominal mass, HRMS measures mass to four or more decimal places. This precision is essential to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For  $\text{C}_6\text{H}_6\text{BrNO}_3$ , the expected exact mass for the  $[\text{M}+\text{H}]^+$  ion is 219.9604 Da.<sup>[5]</sup> HRMS can confirm this value, immediately ruling out numerous other potential formulas.

## The Bromine Isotopic Signature

A key validating feature is the presence of bromine, which has two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by approximately 2 m/z units (e.g.,  $[\text{M}]^+$  and  $[\text{M}+2]^+$ ). Observing this "A+2" pattern is strong evidence for the presence of a single bromine atom.

## Experimental Protocol: ESI-HRMS

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize a mass spectrometer with an electrospray ionization (ESI) source, capable of high-resolution analysis (e.g., Orbitrap or TOF).
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe adducts like  $[\text{M}+\text{H}]^+$ ,  $[\text{M}+\text{Na}]^+$ , and  $[\text{M}-\text{H}]^-$ .
- **Data Analysis:**
  - Confirm the measured exact mass of the parent ion against the theoretical mass for  $\text{C}_6\text{H}_6\text{BrNO}_3$ .
  - Verify the presence of the characteristic 1:1 isotopic pattern for the bromine-containing ions.
  - Analyze fragmentation patterns, which would likely show the loss of the ethyl group (-29 Da) or the ethoxy group (-45 Da).

## Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of the ester and the oxazole ring.

### Predicted IR Absorptions

For **Ethyl 4-bromooxazole-5-carboxylate**, the IR spectrum is expected to show several characteristic absorption bands. These predictions are based on established correlation tables for organic compounds.<sup>[6]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~1725-1740	C=O Stretch	Ester Carbonyl
~1600-1650	C=N Stretch	Oxazole Ring
~1200-1300	C-O Stretch	Ester
~1000-1100	C-O-C Stretch	Oxazole Ring Ether
~2900-3000	C-H Stretch	sp <sup>3</sup> C-H (Ethyl group)

The presence of a strong absorption band around 1730 cm<sup>-1</sup> is a key indicator of the ester carbonyl group.<sup>[7]</sup> The vibrations associated with the oxazole ring provide further structural confirmation.

### Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Sample Preparation:** Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive sample preparation is required.
- **Background Scan:** Perform a background scan with a clean ATR crystal to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.

- **Sample Scan:** Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the major absorption peaks and compare them to the expected values to confirm the presence of the key functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily  $^1\text{H}$  and  $^{13}\text{C}$ ), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

### $^1\text{H}$ NMR Spectroscopy: Proton Environment and Connectivity

The  $^1\text{H}$  NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and how they are coupled to neighboring protons. For **Ethyl 4-bromooxazole-5-carboxylate**, we expect three distinct signals.

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.2-8.4	Singlet (s)	1H	H-2 (Oxazole)	The sole proton on the electron-deficient aromatic oxazole ring is highly deshielded. It has no adjacent protons, hence it appears as a singlet.
~4.3-4.5	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>	These protons are adjacent to three methyl protons, resulting in a quartet (3+1=4). They are deshielded by the adjacent oxygen atom.

| ~1.3-1.5 | Triplet (t) | 3H | -O-CH<sub>2</sub>-CH<sub>3</sub> | These protons are adjacent to two methylene protons, resulting in a triplet (2+1=3). They are in a typical aliphatic region. |

## <sup>13</sup>C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled <sup>13</sup>C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the non-equivalent carbons in the molecule. The chemical shift of each peak is indicative of the carbon's functional group and electronic environment.[8]

Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~158-162	C=O	The ester carbonyl carbon is highly deshielded and appears far downfield.
~150-155	C-2	The oxazole carbon between N and O (C=N-O) is significantly deshielded.
~135-140	C-5	The quaternary carbon attached to the ester group. Its exact position can vary.
~115-120	C-4	The quaternary carbon attached to the bromine atom. The heavy atom effect of bromine influences its shift.
~61-63	-O-CH <sub>2</sub> -CH <sub>3</sub>	The methylene carbon is deshielded by the attached oxygen atom.

| ~14-15 | -O-CH<sub>2</sub>-CH<sub>3</sub> | The methyl carbon appears in the typical upfield aliphatic region. |

## Experimental Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals to the spectrum.<sup>[7]</sup>
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **<sup>1</sup>H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to achieve sharp, symmetrical peaks.



- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. This often requires a longer acquisition time due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the  $^1\text{H}$  signals and assign all peaks in both spectra based on chemical shifts, multiplicities, and established correlation data.

Caption: Summary of expected data from the analytical workflow.

## Conclusion: The Unambiguous Structural Assignment

By integrating the data from mass spectrometry, IR spectroscopy, and both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy, we can confidently elucidate the structure of **Ethyl 4-bromooxazole-5-carboxylate**. HRMS confirms the elemental formula and the presence of bromine. IR spectroscopy verifies the essential ester and oxazole functional groups. Finally, NMR spectroscopy provides the definitive map of the proton and carbon framework, confirming the precise connectivity and arrangement of all atoms in the molecule. This rigorous, multi-technique approach ensures the structural integrity of the compound, providing a solid foundation for its application in research and development. For absolute proof of structure, particularly stereochemistry in chiral molecules, single-crystal X-ray diffraction would be the ultimate confirmatory technique.[9][10]

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